molecular formula C12H9ClN2O3 B373499 N-{2-chloro-4-nitro-1-naphthyl}acetamide

N-{2-chloro-4-nitro-1-naphthyl}acetamide

Katalognummer: B373499
Molekulargewicht: 264.66g/mol
InChI-Schlüssel: WOIBWFJTHUPFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-chloro-4-nitro-1-naphthyl}acetamide is an organic compound with the molecular formula C12H9ClN2O3 It is a derivative of naphthalene, characterized by the presence of a chloro and nitro group on the naphthalene ring, and an acetamide group attached to the nitrogen atom

Vorbereitungsmethoden

The synthesis of N-{2-chloro-4-nitro-1-naphthyl}acetamide typically involves the nitration of 2-chloronaphthalene followed by acylation. The nitration process introduces a nitro group to the naphthalene ring, while the acylation step attaches the acetamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

N-{2-chloro-4-nitro-1-naphthyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{2-chloro-4-nitro-1-naphthyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-{2-chloro-4-nitro-1-naphthyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-{2-chloro-4-nitro-1-naphthyl}acetamide can be compared with other naphthalene derivatives, such as:

    This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    2-chloro-4-nitronaphthalene: Lacks the acetamide group, which may affect its reactivity and applications.

    Naphthalene-1-acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9ClN2O3

Molekulargewicht

264.66g/mol

IUPAC-Name

N-(2-chloro-4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)14-12-9-5-3-2-4-8(9)11(15(17)18)6-10(12)13/h2-6H,1H3,(H,14,16)

InChI-Schlüssel

WOIBWFJTHUPFDP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl

Kanonische SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.